3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(22-15)14-9-10-23-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVZGWIWOLDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Synthesis of the Thiophene-Furan Moiety: The thiophene and furan rings are synthesized separately through cyclization reactions and then coupled together using a palladium-catalyzed cross-coupling reaction.
Final Coupling: The fluorophenyl intermediate is then coupled with the thiophene-furan moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the thiophene and furan rings can lead to the formation of sulfoxides and furans, respectively.
Reduction: Reduction of the carbonyl group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between different molecular targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in organic electronics and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the thiophene-furan moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized below:
Key Observations :
- Substituent Effects: The target compound’s 2-fluorophenyl group provides moderate electron-withdrawing effects compared to the 4-fluorophenyl in Compound 31 .
- Heterocyclic Systems : The furan-thiophene hybrid in the target compound contrasts with the oxadiazole-thiophene in BG14266. Oxadiazoles are metabolically stable but may reduce solubility compared to furans .
- Bioisosteric Replacements : Compounds like N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () use tetrazole as a carboxylic acid bioisostere, improving metabolic stability but altering hydrogen-bonding capacity .
Pharmacokinetic and Physicochemical Metrics
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (moderate), balancing membrane permeability and solubility. Bromine in increases LogP to ~4.2, favoring CNS penetration but limiting aqueous solubility .
- Hydrogen-Bonding: The amide group in the target compound provides two H-bond donors, similar to BG14268, but fewer than tetrazole-containing analogs () .
Biological Activity
3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide, identified by its CAS number 2097890-11-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C₁₈H₁₆FNO₂S
- Molecular Weight : 329.4 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing furan and thiophene moieties have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Furan Derivative | Helicobacter pylori | 2.6 µg/mL |
| Schiff Base Derivative | MRSA | MIC 15.625–62.5 µM |
The mechanism by which compounds like this compound exert their antimicrobial effects often involves:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways.
- Disruption of Biofilm Formation : The compound may exhibit antibiofilm activity, crucial for combating persistent infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that the presence of specific functional groups significantly affects the potency against target organisms.
Key Findings:
- The fluorine atom in the para position enhances lipophilicity, potentially improving cell membrane penetration.
- The thiophene and furan rings contribute to the overall biological activity through electron-donating effects and structural rigidity.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study demonstrated that derivatives with similar furan and thiophene structures exhibited varying degrees of antibacterial activity against Gram-positive bacteria, including MRSA. The compound's action was bactericidal, indicating a potential for therapeutic applications in treating resistant strains. -
Biofilm Inhibition Study :
Another investigation focused on the ability of related compounds to disrupt biofilm formation in Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm mass at sub-MIC concentrations, suggesting a dual mechanism of action involving both antimicrobial and antibiofilm properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with coupling the fluorophenyl and thiophene-furan moieties. Critical steps include:
- Amide bond formation : Reacting 3-(2-fluorophenyl)propanoic acid with [5-(thiophen-3-yl)furan-2-yl]methylamine using coupling agents like EDC/HOBt .
- Heterocyclic coupling : Suzuki-Miyaura or Stille cross-coupling to attach the thiophene-furan unit, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity via HPLC (>95%) .
- Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry to improve yields (typically 50–70%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm), amide NH (δ ~8.2 ppm), and furan/thiophene substituents .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₉FNO₂S: 392.1123) .
- Purity assessment :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients; monitor λ = 254 nm for aromatic systems .
Advanced Research Questions
Q. How can structural analogs be designed to enhance bioactivity?
- Rational modifications :
-
Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve target binding (e.g., IC₅₀ reduction in enzyme assays) .
-
Heterocycle variation : Replace thiophene with pyridine or triazole to modulate solubility and metabolic stability .
- Case study : A nitrophenyl-substituted analog (C₂₃H₁₈N₂O₄S) showed 3-fold higher inhibition of COX-2 compared to the parent compound .
Analog Modification Bioactivity Change (vs. Parent) Source 3-NO₂ on phenyl ring ↑ COX-2 inhibition (IC₅₀ = 0.8 µM) Thiophene → Pyridine ↓ Metabolic clearance in vitro
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
- Compound stability : Test degradation under assay conditions (pH 7.4 buffer, 37°C) via LC-MS; add antioxidants (e.g., ascorbic acid) if thiophene oxidation occurs .
- Data reconciliation : Use meta-analysis to correlate structural features (e.g., logP, polar surface area) with activity trends .
Q. What computational strategies predict target interactions for this compound?
- In silico methods :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR); prioritize poses with hydrogen bonds to Arg120 and Tyr355 .
- Pharmacophore mapping : Identify critical features (amide group, fluorophenyl hydrophobicity) using Schrödinger Phase .
- Validation : Compare predicted ADMET properties (e.g., CYP3A4 inhibition risk) with experimental hepatocyte data .
Methodological Notes
- Contradictory evidence : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if ELISA results conflict) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
